6-(2-Methylbenzyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Its molecular weight is approximately 137.14 g/mol . This compound combines features of both nicotinic acid (niacin) and a methyl-substituted benzene ring.
Vorbereitungsmethoden
Synthetic Routes::
Aromatic Substitution: One common synthetic route involves the aromatic substitution of nicotinic acid with 2-methylbenzyl chloride. The reaction occurs under basic conditions, leading to the formation of 6-(2-Methylbenzyl)nicotinic acid.
Alternative Routes: Other methods include oxidative coupling or transition metal-catalyzed reactions.
Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using the methods mentioned above.
Analyse Chemischer Reaktionen
6-(2-Methylbenzyl)nicotinic acid participates in various reactions:
Oxidation: It can undergo oxidation reactions, yielding products with modified functional groups.
Reduction: Reduction of the carboxylic acid group may lead to different derivatives.
Substitution: Substituents can be introduced at the benzene ring.
Common Reagents: Reagents like sodium hydroxide (NaOH), thionyl chloride (SOCl₂), and metal catalysts play crucial roles.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Group Manipulation: Its functional groups allow for diverse chemical modifications.
Anti-inflammatory Properties: Studies explore its anti-inflammatory effects.
Metabolism and Niacin Derivatives: It relates to niacin metabolism and its derivatives.
Agrochemicals: Investigated for agricultural purposes.
Wirkmechanismus
The precise mechanism remains an active area of research. it likely involves interactions with specific receptors or enzymes, impacting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compare with nicotinic acid (niacin) and other methyl-substituted benzoic acids.
Uniqueness: Highlight its distinct features, such as the methylbenzyl group.
Eigenschaften
Molekularformel |
C14H13NO2 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
6-[(2-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-4-2-3-5-11(10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
WCUMPMAWRUGCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.